Mertansine - 139504-50-0

Mertansine

Catalog Number: EVT-274923
CAS Number: 139504-50-0
Molecular Formula: C35H48ClN3O10S
Molecular Weight: 738.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mertansine is an organic heterotetracyclic compound and 19-membered macrocyclic lactam that is maytansine in which one of the hydrogens of the terminal N-acetyl group is replaced by a sulfanylmethyl group. It has a role as an antineoplastic agent and a tubulin modulator. It is an alpha-amino acid ester, a carbamate ester, an epoxide, an organic heterotetracyclic compound, an organochlorine compound, a thiol and a maytansinoid. It is functionally related to a maytansine.
An ansa macrolide isolated from the MAYTENUS genus of East African shrubs.
Future Directions
  • Developing novel ADCs and other targeted drug delivery systems: This includes exploring new targeting ligands and optimizing linker technologies for improved efficacy, safety, and broader applicability to various cancers. [, ]
  • Overcoming drug resistance: Mechanisms of resistance to mertansine-based ADCs are being investigated, and strategies to circumvent resistance are being explored. [] These strategies may involve combining ADCs with other therapies or developing ADCs with alternative mechanisms of action. []
  • Personalizing mertansine-based therapies: Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from mertansine-based therapies and to guide treatment decisions. []

Conclusion:

Mertansine is a highly potent cytotoxic agent that has shown significant promise in the development of targeted cancer therapies. [, , ] Ongoing research efforts are focused on expanding its clinical utility and improving its safety profile through continued optimization of drug delivery systems, targeting strategies, and a deeper understanding of resistance mechanisms. [, ]

Lorvotuzumab mertansine (IMGN901)

Compound Description: Lorvotuzumab mertansine is an antibody-drug conjugate (ADC) composed of the anti-CD56 antibody, lorvotuzumab, linked to the cytotoxic maytansinoid DM1 via a cleavable disulfide linker. [] It is designed to target and kill CD56-expressing cancer cells by delivering DM1. [, ] Lorvotuzumab mertansine has shown promising antitumor activity in preclinical studies and clinical trials for various cancers, including multiple myeloma, small cell lung cancer, and Merkel cell carcinoma. [, , , , , , , , , ]

Relevance: Lorvotuzumab mertansine is directly relevant to mertansine as it utilizes mertansine (as DM1) as its cytotoxic payload. [, ] The antibody component, lorvotuzumab, provides target specificity to CD56-expressing cancer cells, enhancing the delivery and therapeutic index of mertansine. [, , ]

Relevance: Bivatuzumab mertansine is directly related to mertansine, employing it as the cytotoxic component of the ADC. [, , ] Similar to lorvotuzumab mertansine, the antibody component (bivatuzumab) aimed to deliver mertansine specifically to tumor cells expressing CD44v6. [, ]

Cantuzumab mertansine

Compound Description: Cantuzumab mertansine is an antibody-drug conjugate comprising the humanized monoclonal antibody huC242, which targets the CanAg antigen, conjugated to the maytansinoid DM1 via a disulfide linker. [, , , , ] It was investigated in clinical trials for CanAg-expressing tumors, such as colorectal, pancreatic, gastric, and esophageal cancers. [, , , , ]

Relevance: Cantuzumab mertansine directly employs mertansine (as DM1) as its cytotoxic payload, similar to lorvotuzumab mertansine and bivatuzumab mertansine. [, , , , ] The antibody component, huC242, targets the CanAg antigen to deliver mertansine specifically to tumor cells expressing this antigen. [, , , , ]

Trastuzumab emtansine (T-DM1)

Compound Description: Trastuzumab emtansine is an antibody-drug conjugate composed of the anti-HER2 antibody trastuzumab linked to the maytansinoid derivative mertansine (as DM1). [, , ] It is an FDA-approved treatment for HER2-positive breast cancer. [, ]

Relevance: Trastuzumab emtansine utilizes mertansine (as DM1) as its cytotoxic payload, targeting it to HER2-positive cancer cells. [, , ] This ADC showcases the successful clinical application of mertansine as a targeted cancer therapy. [, ]

S-methyl-DM1

Compound Description: S-methyl-DM1 is an unconjugated maytansinoid and a close analog of DM1, the cytotoxic component of several ADCs. []

Relevance: While not an ADC itself, S-methyl-DM1 is relevant to mertansine as it represents the unconjugated form of the maytansinoid payload. [] Studying the activity of S-methyl-DM1 in comparison to mertansine-containing ADCs can help delineate the contribution of the antibody targeting and linker components to the overall efficacy and safety profile. []

L-DM1-SMe

Compound Description: L-DM1-SMe is the cytotoxic component of lorvotuzumab mertansine. []

Relevance: Similar to S-methyl-DM1, L-DM1-SMe represents the unconjugated form of the cytotoxic payload in lorvotuzumab mertansine. []

HuC242-DM4

Compound Description: HuC242-DM4 is an antibody-drug conjugate structurally similar to cantuzumab mertansine, containing the same antibody component (huC242) but linked to a different maytansinoid, DM4, via a disulfide linker. []

Relevance: HuC242-DM4 highlights the exploration of different maytansinoid payloads, in this case, DM4, while maintaining the same antibody targeting (huC242) as cantuzumab mertansine, which utilizes DM1 (mertansine). [] This comparison aids in understanding the structure-activity relationship of maytansinoids in the context of antibody-drug conjugates. []

Overview

Mertansine, also known as DM1, is a potent cytotoxic agent derived from maytansine, a natural product extracted from the plant Maytenus serrata. Mertansine is classified as a maytansinoid, which are a group of compounds recognized for their ability to inhibit microtubule assembly. This property makes them valuable in cancer therapy, particularly in the development of antibody-drug conjugates (ADCs) that target specific tumor cells while minimizing damage to healthy tissues.

Source and Classification

Mertansine is synthesized from maytansine, which was first isolated from various plant sources and microorganisms. The compound is classified under the category of antitumor agents due to its mechanism of action that disrupts cellular mitosis by interfering with microtubule dynamics. Mertansine is specifically noted for its application in ADCs, where it is conjugated to monoclonal antibodies to enhance targeted delivery of the cytotoxic agent directly to cancer cells .

Synthesis Analysis

The synthesis of mertansine involves several steps, typically starting with the modification of maytansine. A common method includes the introduction of thiol groups to create DM1, which can then be conjugated to other molecules such as proteins or antibodies. The following technical details outline the synthesis process:

  • Starting Material: Maytansine is the primary precursor.
  • Reagents: Thiol-containing reagents are used for conjugation.
  • Reaction Conditions: The reactions are often conducted under controlled temperatures and pH levels to optimize yield and purity.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and assess product purity .
Molecular Structure Analysis

Mertansine has a complex molecular structure characterized by its macrocyclic nature. The key structural features include:

  • Chemical Formula: C₃₁H₄₃N₃O₇S
  • Molecular Weight: Approximately 585.76 g/mol
  • Structural Characteristics: The molecule contains a thiol group essential for its reactivity in conjugation processes. Its structure allows it to effectively bind to tubulin, leading to microtubule disruption .
Chemical Reactions Analysis

Mertansine undergoes various chemical reactions that are crucial for its function as an antitumor agent:

  • Conjugation Reactions: Mertansine can react with maleimide groups on proteins to form stable thioether bonds, which are integral in creating ADCs.
  • Stability Considerations: The stability of mertansine in different environments (e.g., pH variations) can affect its efficacy and shelf-life.
  • Analytical Methods: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized to quantify mertansine levels during synthesis and formulation .
Mechanism of Action

The mechanism by which mertansine exerts its cytotoxic effects involves:

  1. Binding to Tubulin: Mertansine binds specifically to tubulin, inhibiting its polymerization into microtubules.
  2. Disruption of Microtubule Dynamics: This binding leads to a halt in mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  3. Targeted Delivery via Antibody Conjugation: When used in ADCs, mertansine is delivered directly to tumor cells, enhancing therapeutic efficacy while reducing systemic toxicity .
Physical and Chemical Properties Analysis

Mertansine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical Appearance: It typically appears as a white to off-white powder when lyophilized.
  • Solubility: Mertansine is soluble in organic solvents but has limited solubility in water, which necessitates careful formulation for therapeutic use.
  • Stability: The compound is sensitive to light and moisture; thus, it should be stored under appropriate conditions (e.g., -20 °C) .
Applications

Mertansine's primary applications are found within the field of oncology:

Mechanistic Insights into Mertansine’s Cytotoxic Activity

Tubulin Binding Dynamics & Microtubule Disruption Mechanisms

Mertansine (DM1) exerts potent antimitotic activity through high-affinity binding to β-tubulin, specifically at the maytansine site located at the longitudinal interface between αβ-tubulin heterodimers. X-ray crystallography studies reveal this binding site is distinct from classical vinca alkaloid domains, positioned at the interdimer interface where it sterically blocks the addition of tubulin subunits to growing microtubule plus-ends [5] [8]. This interaction inhibits microtubule polymerization with an IC50 of ~10-30 nM, approximately 1000-fold lower than vincristine, making it one of the most potent tubulin-targeting agents known [8] [10]. The binding induces conformational changes in tubulin that disrupt protofilament alignment, leading to:

  • Suppression of longitudinal contacts: Prevents head-to-tail association of tubulin dimers essential for microtubule elongation.
  • Destabilization of curved protofilaments: Promotes curved rather than straight conformations, incompatible with microtubule assembly.
  • Mitotic arrest: Persistent microtubule instability activates the spindle assembly checkpoint, arresting cells in G2/M phase and triggering caspase-dependent apoptosis [1] [5].

Table 1: Tubulin Binding Parameters of Mertansine and Reference Compounds

CompoundBinding SiteTubulin Polymerization IC50 (nM)Affinity Constant (Kd, nM)
Mertansine (DM1)Maytansine site10-300.4
RhizoxinMaytansine site15-400.6
VincristineVinca domain10,000-15,00020
PlocabulinMaytansine site5-100.2

Comparative Analysis of Maytansinoid Binding Sites: Rhizoxin vs. Vinca Alkaloid Domains

The maytansine binding site represents a unique pharmacophore for microtubule-destabilizing agents. Structural analyses confirm that mertansine, rhizoxin, and plocabulin share this site but exhibit subtle mechanistic differences:

  • Spatial Localization: The maytansine site is situated at the β-tubulin interface adjacent to α-tubulin of the next heterodimer, overlapping partially with the rhizoxin site but distinct from the vinblastine-binding site at longitudinal dimer junctions [5] [8].
  • Binding Interactions: Mertansine forms hydrogen bonds with β-tubulin residues Asn228 and Asp226, hydrophobic contacts with Leu248 and Leu252, and a critical hydrogen bond with α-tubulin’s Thr179 via its C3 ester moiety. This dual-tubulin engagement is absent in vinca alkaloids [5].
  • Functional Consequences:
  • Maytansinoids: Permit tubulin dimerization but block polymerization into microtubules.
  • Vinca alkaloids: Promote tubulin self-association into non-productive spiral polymers, depleting soluble tubulin pools [8].
  • Resistance Profiles: Mutations in β-tubulin residue Asn228 confer resistance to mertansine and rhizoxin but not vinca alkaloids, confirming target specificity [5].

Table 2: Structural and Functional Features of Microtubule-Targeting Agent Binding Sites

FeatureMaytansine/Rhizoxin SiteVinca Domain
Location on TubulinInter-dimer interface (αβ-β contact)Longitudinal dimer junction
Key Residuesβ-Tubulin: Asn228, Asp226, Leu248, Leu252β-Tubulin: Lys334, Asn329
Microtubule EffectBlocks polymerization without spiral formationInduces spiral polymers
Resistance Mutationsβ-Tubulin Asn228Lys/Aspβ-Tubulin Phe224Val

Intracellular Trafficking Pathways for Antibody-Drug Conjugate (ADC) Payload Release

Mertansine’s therapeutic utility relies on targeted delivery via antibody-drug conjugates (ADCs). Internalization occurs through three primary endocytic routes after ADC binding to cell-surface antigens:

  • Clathrin-Mediated Endocytosis (CME): The dominant pathway for HER2-targeting ADCs like trastuzumab emtansine (T-DM1). Clathrin-coated pits internalize the ADC-antigen complex, forming early endosomes (pH 6.5).
  • Caveolae-Mediated Endocytosis: Lipid raft-dependent uptake observed in CD56-targeting ADCs (e.g., lorvotuzumab mertansine).
  • Pinocytosis: Fluid-phase uptake contributing to nonspecific internalization [2] [7].

Following internalization, ADCs undergo sequential trafficking:

  • Early endosomes → Late endosomes → Lysosomes: Progressive acidification (pH 6.0 → 5.0) activates proteolytic enzymes.
  • Linker Cleavage: For non-cleavable linkers (e.g., SMCC in T-DM1), antibody degradation releases lysine-Nε-mertansine, retaining a charged lysine residue. Cleavable linkers (e.g., disulfides) release unmodified DM1.
  • Payload Release: Free mertansine diffuses into the cytosol to engage tubulin [4] [7].

Table 3: Intracellular Trafficking Pathways for Mertansine-Based ADCs

PathwayKey FeaturesADC ExamplesPayload Release Site
Clathrin-MediatedReceptor-engaged, dynamin-dependentTrastuzumab emtansine (T-DM1)Lysosome
Caveolae-MediatedLipid raft-dependent, dynamin-dependentLorvotuzumab mertansineEarly/Late endosome
PinocytosisNonspecific fluid uptakeNon-targeted conjugatesLysosome

Bystander Effects in Heterogeneous Tumor Microenvironments

Bystander killing enables mertansine-based ADCs to eradicate antigen-negative cancer cells adjacent to antigen-positive cells. This phenomenon is critically dependent on:

  • Payload Permeability: Unmodified mertansine (DM1) exhibits moderate membrane permeability due to its lipophilic structure. However, metabolites from non-cleavable linkers (e.g., lysine-Nε-DM1 in T-DM1) are highly polar and membrane-impermeant, confining cytotoxicity to antigen-expressing cells [3] [7].
  • Linker Cleavability: ADCs with cleavable linkers (e.g., disulfides or glucuronide-based) release unconjugated DM1, which diffuses freely. For example:
  • In vitro models: Coculture of HER2+ (KPL-4) and HER2− (MDA-MB-468) cells showed DS-8201a (cleavable topoisomerase inhibitor conjugate) killed both cell types, while T-DM1 killed only HER2+ cells [3].
  • In vivo models: Mixed xenografts with HER2+ NCI-N87 and HER2− MDA-MB-468-Luc cells revealed DS-8201a reduced luciferase signal (HER2− cells), but T-DM1 did not [3].
  • Tumor Microenvironment Factors: Extracellular cleavage by tumor-associated proteases (e.g., cathepsins) may release membrane-permeable DM1 in the interstitial space, augmenting bystander effects without requiring internalization [7].

Table 4: Bystander Killing Potential of Mertansine vs. Other ADC Payloads

ADC/PayloadLinker TypeReleased PayloadMembrane PermeabilityBystander Killing
T-DM1 (mertansine)Non-cleavable (SMCC)Lysine-Nε-DM1Low (charged)Minimal
Lorvotuzumab mertansineCleavable (disulfide)DM1ModerateModerate
DS-8201a (deruxtecan)Cleavable (peptide)DXd (exatecan derivative)HighPotent
Brentuximab vedotinCleavable (dipeptide)MMAEHighPotent

Properties

CAS Number

139504-50-0

Product Name

Mertansine

IUPAC Name

[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate

Molecular Formula

C35H48ClN3O10S

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1

InChI Key

ANZJBCHSOXCCRQ-HXMKWQNGSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO, not in water

Synonyms

DM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.